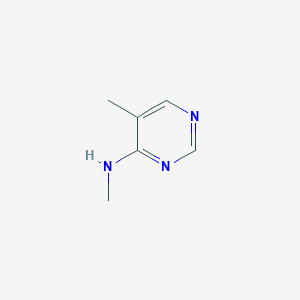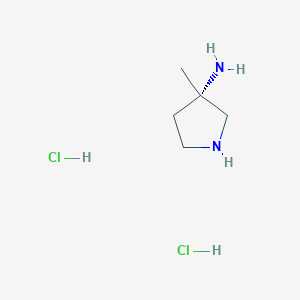
(S)-3-Methylpyrrolidin-3-amine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methylpyrrolidin-3-amine 2hcl is a chemical compound that belongs to the class of organic compounds known as amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methylpyrrolidin-3-amine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-Methylpyrrolidine.
Amination: The precursor undergoes an amination reaction, where an amine group is introduced.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Methylpyrrolidin-3-amine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
(S)-3-Methylpyrrolidin-3-amine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Methylpyrrolidin-3-amine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Methylpyrrolidin-3-amine: The enantiomer of (S)-3-Methylpyrrolidin-3-amine, with different biological activity.
N-Methylpyrrolidine: A structurally similar compound with different functional groups.
3-Methylpyrrolidine: The non-chiral version of the compound.
Uniqueness
(S)-3-Methylpyrrolidin-3-amine 2hcl is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it particularly valuable in pharmaceutical research, where chirality can significantly impact drug efficacy and safety.
Propriétés
Formule moléculaire |
C5H14Cl2N2 |
|---|---|
Poids moléculaire |
173.08 g/mol |
Nom IUPAC |
(3S)-3-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(6)2-3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1 |
Clé InChI |
LVWLJFTUJCADPB-XRIGFGBMSA-N |
SMILES isomérique |
C[C@@]1(CCNC1)N.Cl.Cl |
SMILES canonique |
CC1(CCNC1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)

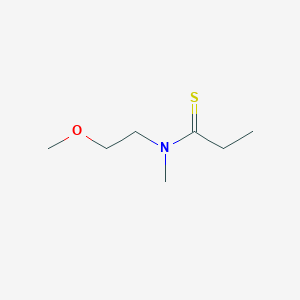
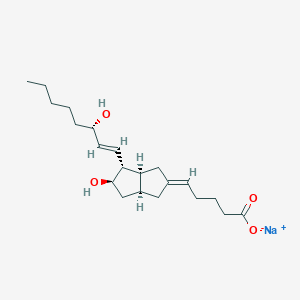
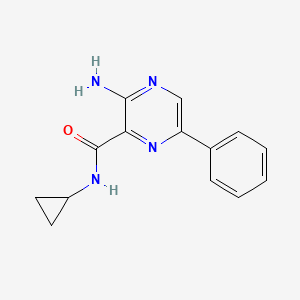
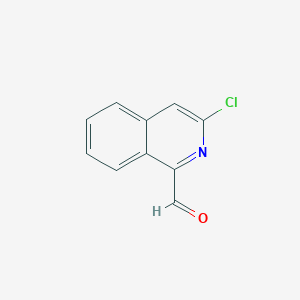


![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
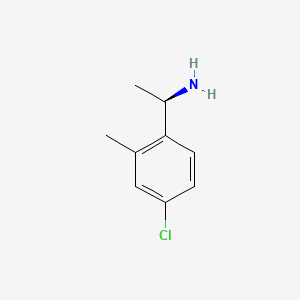
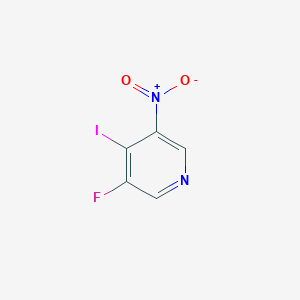
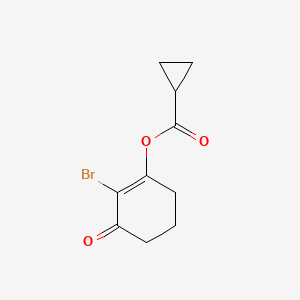
![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)
